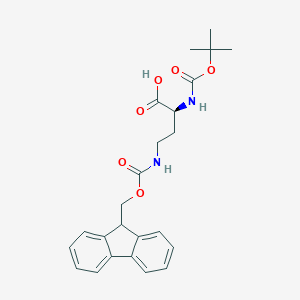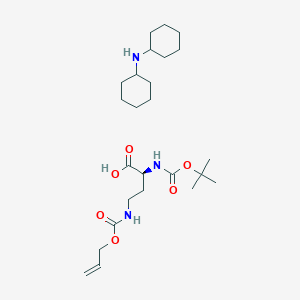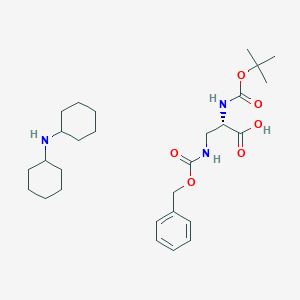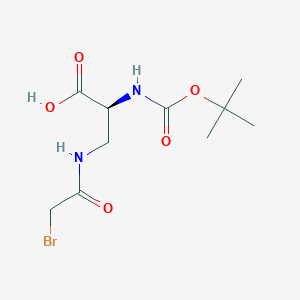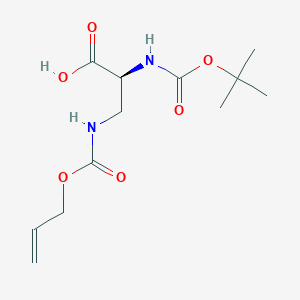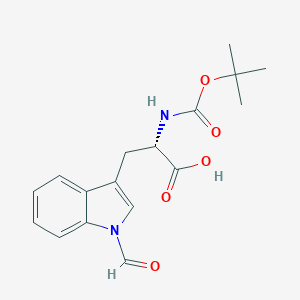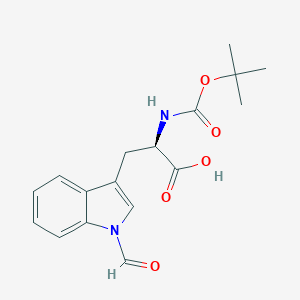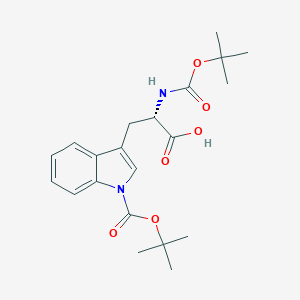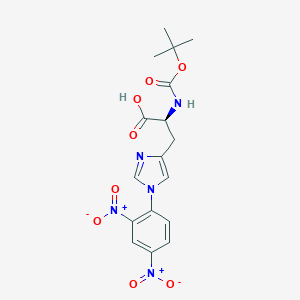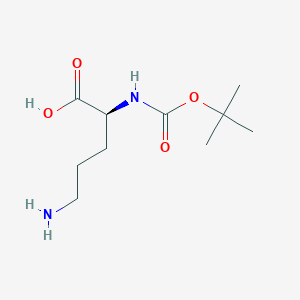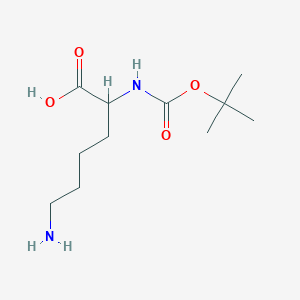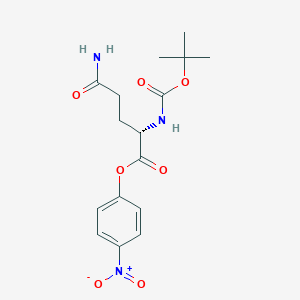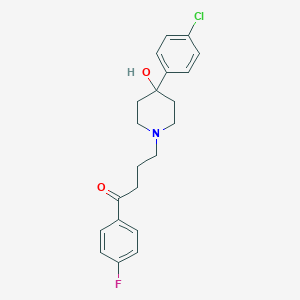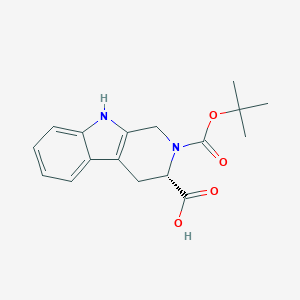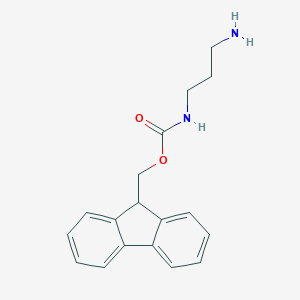
9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate” is a chemical compound with the molecular formula C18H20N2O2 . It is also known by other names such as “(3-Aminopropyl)carbamate de 9H-fluorén-9-ylméthyle” in French, “9H-Fluoren-9-ylmethyl- (3-aminopropyl)carbamat” in German, and “Carbamic acid, N- (3-aminopropyl)-, 9H-fluoren-9-ylmethyl ester” as per ACD/Index Name .
Molecular Structure Analysis
The molecular structure of “9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate” can be represented by the SMILES stringO=C(NCCCN)OCC1=C2C=CC=C1C3=C2C=CC=C3 . This indicates that the molecule consists of a carbamate group (O=C(NCCCN)O) attached to a fluorene group (C1=C2C=CC=C1C3=C2C=CC=C3) via a methylene bridge (CH2). Physical And Chemical Properties Analysis
The molecular weight of “9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate” is approximately 296.364 Da . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Synthesis Approaches : 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate and its derivatives are synthesized through various chemical processes. For instance, a method for synthesizing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid has been developed, demonstrating the versatility of 9H-fluoren-9-ylmethyl compounds in chemical synthesis (Le & Goodnow, 2004).
Molecular Structure Analysis : The crystal structure of certain derivatives, like N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine and N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, has been analyzed. These studies provide insights into the molecular configurations and bonding characteristics of these compounds (Yamada et al., 2008).
Chemical Properties and Applications
Chemical Polymerization : 9H-fluoren-9-ylmethyl derivatives are used in the development of conjugated polymers with fluorescence sensing characteristics, important for environmental protection, biosensing, and toxin detection in food (Qian et al., 2019).
Formation of Side Products : In certain chemical processes, the use of 9-fluorenylmethyl chloroformate can lead to the formation of side-products like 9-fluorenylmethoxycarbonylpyroglutamate, indicating the importance of understanding reaction pathways and potential artifacts in synthesis (Keller et al., 1987).
Synthesis of Dipeptidyl Ureas : The compound has been employed in the synthesis of dipeptidyl urea esters, showcasing its utility in complex organic synthesis processes (Babu & Kantharaju, 2005).
Advanced Material Development
Organic Light Emitting Diodes (OLEDs) : Derivatives of 9H-fluoren-9-ylmethyl compounds are used in creating materials for OLEDs, indicating their significance in advanced electronic and optical applications (Shin et al., 2011).
Fluorescence Sensing : Some derivatives serve as colorimetric/fluorometric probes for detecting various ions or molecules, highlighting their potential in sensing applications (Zhao et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,19H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAMQBKQEYONOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383197 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate | |
CAS RN |
166410-34-0 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

